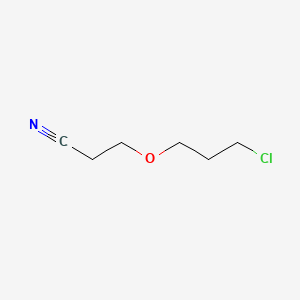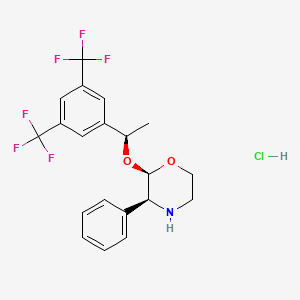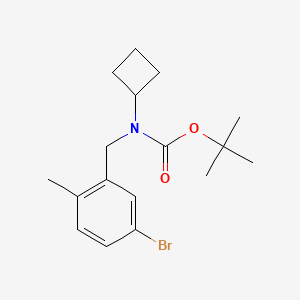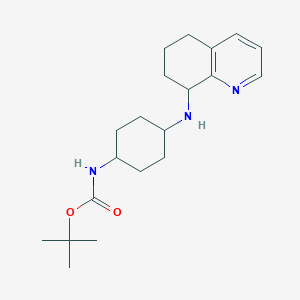
Propanenitrile, 3-(3-chloropropoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanenitrile, 3-(3-chloropropoxy)-: is an organic compound that belongs to the nitrile family It is characterized by the presence of a nitrile group (-CN) attached to a three-carbon chain, which is further substituted with a 3-chloropropoxy group
準備方法
Synthetic Routes and Reaction Conditions:
From 3-chloropropanol and acrylonitrile: One common method involves the reaction of 3-chloropropanol with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by the nitrile group from acrylonitrile.
From 3-chloropropylamine and cyanogen bromide: Another method involves the reaction of 3-chloropropylamine with cyanogen bromide. This reaction also proceeds via nucleophilic substitution, where the amine group is replaced by the nitrile group.
Industrial Production Methods: Industrial production of propanenitrile, 3-(3-chloropropoxy)- typically involves large-scale reactions using the above-mentioned methods. The reactions are carried out in reactors with controlled temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: Propanenitrile, 3-(3-chloropropoxy)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the nitrile group is converted to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or sodium methoxide in an appropriate solvent.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a metal catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Substitution: Depending on the nucleophile, products such as 3-(3-hydroxypropoxy)propanenitrile, 3-(3-aminopropoxy)propanenitrile, or 3-(3-methoxypropoxy)propanenitrile.
Reduction: 3-(3-chloropropoxy)propanamine.
Oxidation: 3-(3-chloropropoxy)propanoic acid.
科学的研究の応用
Chemistry:
Intermediate in Organic Synthesis: Propanenitrile, 3-(3-chloropropoxy)- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of nitrile-containing compounds on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Synthesis: The compound is used in the production of specialty polymers and resins with specific properties.
作用機序
The mechanism of action of propanenitrile, 3-(3-chloropropoxy)- involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities.
類似化合物との比較
3-Chloropropionitrile: Similar in structure but lacks the 3-chloropropoxy group.
Propionitrile: A simpler nitrile compound without any substituents on the carbon chain.
3-(Trichlorosilyl)propanenitrile: Contains a trichlorosilyl group instead of the 3-chloropropoxy group.
Uniqueness: Propanenitrile, 3-(3-chloropropoxy)- is unique due to the presence of both a nitrile group and a 3-chloropropoxy group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
53815-61-5 |
|---|---|
分子式 |
C6H10ClNO |
分子量 |
147.60 g/mol |
IUPAC名 |
3-(3-chloropropoxy)propanenitrile |
InChI |
InChI=1S/C6H10ClNO/c7-3-1-5-9-6-2-4-8/h1-3,5-6H2 |
InChIキー |
NHJYUQUJFLTXEZ-UHFFFAOYSA-N |
正規SMILES |
C(COCCC#N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2-Dimethylbutanoic Acid (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-Hexahydro-6-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12072623.png)





![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
